Petroselaidic acid

Übersicht

Beschreibung

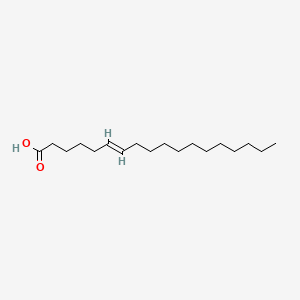

Petroselaidic acid, also known as 6E-octadecenoic acid, is a trans isomer of petroselinic acid . It is a monounsaturated omega-12 fatty acid . The term “petroselinic” means related to, or derived from, oil of Petroselinum, parsley .

Synthesis Analysis

The trans isomer of petroselinic acid is called this compound . In chemical analysis, petroselinic acid can be separated from other fatty acids by gas chromatography of methyl esters . Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography .

Molecular Structure Analysis

This compound has a molecular formula of C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da .

Physical And Chemical Properties Analysis

This compound is a white powder . It is insoluble in water but soluble in methanol . It has a molecular weight of 282.468 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Oxidation and Chemical Modification

Petroselaidic acid undergoes oxidation with neutral potassium permanganate, resulting in structurally isomeric hydroxy-ketoacids, which are of interest in chemical synthesis and analysis (Farooq & Osman, 2010). Additionally, studies on the hypohalogenation of isomeric octadecenoic acids demonstrate the preparation of chloro- and bromohydrins from this compound, suggesting potential for chemical synthesis applications (Farooq, Osman, & Siddiqui, 2010).

Biotechnological and Industrial Applications

Petroselinic acid is utilized in the fermentation process to produce new sophorolipids, showcasing its potential in biotechnological and industrial applications. Its use has been demonstrated to yield high-purity diacetylated sophorolipid lactone, indicating its effectiveness as a substrate in fermentation processes (Delbeke et al., 2016).

Nutritional and Medicinal Research

Investigations into the fatty acid composition of various plant sources have identified this compound as a major constituent, with implications for nutritional and medicinal research. For instance, the presence of this compound in Durio zibethinus highlights its potential medicinal values and applications in industries (Adegoke, Jerry, & Ademola, 2019).

Biosynthesis and Genetic Research

Genetic and biosynthetic pathways of petroselinic acid have been explored, particularly in Coriandrum sativum, to understand its biosynthesis and potential for genetic engineering in other hosts. This research offers insights into fatty acid profiles and the molecular foundation for petroselinic acid biosynthesis, with implications for functional foods and the pharmaceutical industry (Yang et al., 2020).

Antimicrobial and Antipathogenic Applications

Petroselinic acid exhibits significant inhibitory effects on biofilm formation and virulence factors in pathogens like Serratia marcescens, suggesting its potential as an antipathogenic agent. This opens avenues for its application in treating infections and in pharmaceutical research (Ramanathan et al., 2018).

Eigenschaften

IUPAC Name |

(E)-octadec-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVZJPUDSLNTQU-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009340 | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593-40-8, 4712-34-9 | |

| Record name | trans-6-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petroselinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

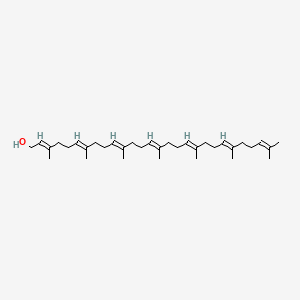

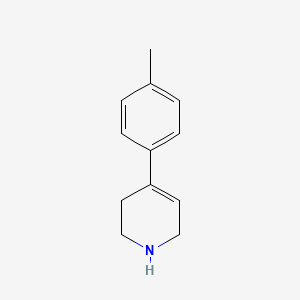

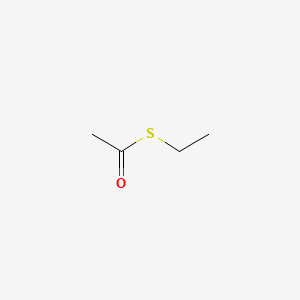

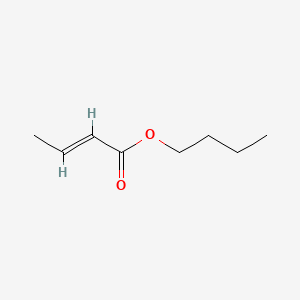

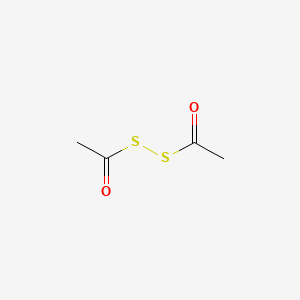

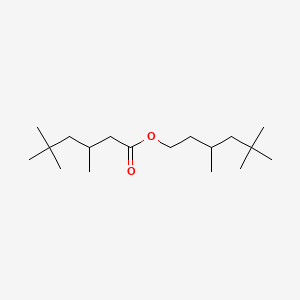

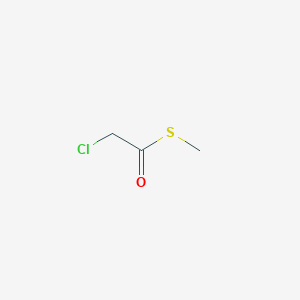

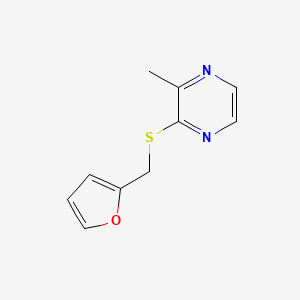

Feasible Synthetic Routes

Q & A

Q1: What is petroselaidic acid and where is it found?

A1: this compound is a trans fatty acid (TFA). While it can be found in small amounts in some foods like dairy products [] and human milk [], this compound is not as common as other TFAs like elaidic acid. Notably, it has been detected in the pink root nodules of alfalfa plants inoculated with Sinorhizobia meliloti LL11, suggesting a potential role in nitrogen fixation [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: this compound has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol. Unfortunately, the provided abstracts do not delve into detailed spectroscopic data for this compound.

Q3: How does this compound compare to its cis isomer, petroselinic acid?

A3: Both this compound and petroselinic acid are 6-octadecenoic acids, differing only in the configuration around their double bond. This compound is the trans isomer, while petroselinic acid is the cis isomer. This difference in configuration influences their physical properties, such as melting point and reactivity [, , ]. For example, this compound typically has a higher melting point than petroselinic acid due to its trans configuration allowing for closer packing of molecules.

Q4: Are there any analytical methods specifically for detecting and quantifying this compound in various matrices?

A6: Gas chromatography (GC) equipped with specific columns like the HP-88 column has been successfully employed to separate and quantify this compound in food samples and human milk [, , ]. This technique allows for the differentiation and quantification of various trans fatty acid isomers, including this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.